3,5-Dibromo-1-(3-phenoxypropyl)-1H-1,2,4-triazole

Lipophilicity Drug-likeness Physicochemical profiling

3,5-Dibromo-1-(3-phenoxypropyl)-1H-1,2,4-triazole (CAS 1240571-50-9) is a symmetrically dibrominated 1,2,4-triazole derivative bearing an N1-(3-phenoxypropyl) substituent, with molecular formula C₁₁H₁₁Br₂N₃O and molecular weight 361.03 g/mol. It belongs to the 3,5-dibromo-1,2,4-triazole scaffold class, which serves as a versatile synthetic intermediate in medicinal and agrochemical research owing to the two bromine atoms that enable sequential chemoselective functionalization via cross-coupling or nucleophilic aromatic substitution.

Molecular Formula C11H11Br2N3O
Molecular Weight 361.03 g/mol
CAS No. 1240571-50-9
Cat. No. B6362721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-1-(3-phenoxypropyl)-1H-1,2,4-triazole
CAS1240571-50-9
Molecular FormulaC11H11Br2N3O
Molecular Weight361.03 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCCN2C(=NC(=N2)Br)Br
InChIInChI=1S/C11H11Br2N3O/c12-10-14-11(13)16(15-10)7-4-8-17-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
InChIKeyAMEXSEWBDGGNJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromo-1-(3-phenoxypropyl)-1H-1,2,4-triazole (CAS 1240571-50-9): Core Properties and Sourcing Baseline for Research Procurement


3,5-Dibromo-1-(3-phenoxypropyl)-1H-1,2,4-triazole (CAS 1240571-50-9) is a symmetrically dibrominated 1,2,4-triazole derivative bearing an N1-(3-phenoxypropyl) substituent, with molecular formula C₁₁H₁₁Br₂N₃O and molecular weight 361.03 g/mol [1]. It belongs to the 3,5-dibromo-1,2,4-triazole scaffold class, which serves as a versatile synthetic intermediate in medicinal and agrochemical research owing to the two bromine atoms that enable sequential chemoselective functionalization via cross-coupling or nucleophilic aromatic substitution [2]. The compound is commercially available from multiple suppliers at purity grades of 95% (AKSci) to 98% (Leyan), typically for research-use-only applications .

Why Generic Substitution Fails for 3,5-Dibromo-1-(3-phenoxypropyl)-1H-1,2,4-triazole: The N1-Substituent Determines Physicochemical and Synthetic Fitness


Compounds within the 3,5-dibromo-1,2,4-triazole family share a common dibrominated heterocyclic core, but the N1-substituent critically governs lipophilicity, molecular flexibility, and downstream synthetic compatibility [1]. The 3-phenoxypropyl chain in this compound imparts an XLogP3 of 4.0—substantially higher than the parent 3,5-dibromo-1H-1,2,4-triazole (logP ~1.3–2.2) and distinct from the shorter 2-phenoxyethyl analog (MW 347.01) or the purely alkyl-substituted isopropyl variant (MW 268.94) . These differences translate into altered phase-transfer behavior in biphasic reactions, differential membrane permeability in biological systems, and distinct steric environments during chemoselective derivatization [2]. Furthermore, the 3-carbon propyl linker positions the terminal phenoxy group at a distance that influences both intramolecular conformational freedom (5 rotatable bonds) and intermolecular binding interactions—parameters that the 2-carbon ethyl analog (4 rotatable bonds) or the unsubstituted parent (0 rotatable bonds) cannot replicate [1]. Consequently, substituting this compound with a close structural analog in a synthetic sequence or biological assay risks altering reaction outcomes or confounding SAR interpretation.

Quantitative Differentiation Evidence: 3,5-Dibromo-1-(3-phenoxypropyl)-1H-1,2,4-triazole vs. Closest Structural Analogs


Lipophilicity (XLogP3) Comparison: 2.0–2.7 Log Unit Increase Over Unsubstituted Parent Compound Alters Phase Partitioning

The target compound exhibits a computed XLogP3 of 4.0 [1], whereas the unsubstituted parent 3,5-dibromo-1H-1,2,4-triazole (CAS 7411-23-6) has reported logP values ranging from 1.33 to 2.24 depending on the measurement method . This represents an increase of 1.8–2.7 log units, reflecting the substantial lipophilic contribution of the 3-phenoxypropyl side chain. The 2-phenoxyethyl analog (CAS 1240567-82-1) is expected to have an intermediate logP (estimated ~3.0–3.5 based on fragment contribution, though no experimentally validated value is publicly available). The isopropyl-substituted analog (CAS 1240567-67-2, MW 268.94) would have a substantially lower logP consistent with its smaller alkyl substituent . The target compound also has zero hydrogen bond donors and three hydrogen bond acceptors (the triazole ring nitrogens and the ether oxygen), a profile that differs from amino-substituted analogs [1].

Lipophilicity Drug-likeness Physicochemical profiling

Rotatable Bond Count: 5 Rotatable Bonds Confer Distinct Conformational Flexibility vs. Constrained Analogs

The target compound possesses 5 rotatable bonds, as computed from its SMILES structure [1]. In contrast, the unsubstituted parent 3,5-dibromo-1H-1,2,4-triazole has 0 rotatable bonds (fully rigid heterocyclic core), and the 2-phenoxyethyl analog (CAS 1240567-82-1) has 4 rotatable bonds (one fewer methylene unit in the linker). The isopropyl-substituted analog has only 1 rotatable bond (the isopropyl C–N connection). The 3-phenoxypropyl chain introduces a flexible tether that can adopt multiple low-energy conformations, potentially enabling induced-fit binding interactions in biological targets [2]. This flexibility is absent in the rigid parent compound and reduced in shorter-chain or simpler alkyl analogs.

Molecular flexibility Conformational analysis Drug design

Purity Grade Differentiation: 98% (Leyan) vs. 95% (AKSci) — Implications for Reproducibility in Synthesis

Vendor specifications for this compound show a purity range: AKSci supplies the compound at a minimum purity of 95% , while Leyan (Shanghai HaoHong Biomedical) offers it at 98% purity . MolCore lists NLT 98% . The 3-percentage-point difference may be consequential in multistep synthetic sequences where cumulative impurity effects reduce overall yield. For comparison, the parent compound 3,5-dibromo-1H-1,2,4-triazole is available from Thermo Scientific at ≥97.0% (GC) . The absence of published melting point, boiling point, or density data for the target compound means that purity certification from the vendor serves as the primary quality control metric; researchers requiring highest purity for sensitive applications (e.g., late-stage functionalization in medicinal chemistry campaigns) should preferentially source the 98% grade.

Chemical purity Reproducibility Quality assurance

Dual Bromine Sites Enable Sequential Chemoselective Derivatization — a Synthetic Utility Not Replicable with Monobromo or Non-Halogenated Triazoles

The presence of two bromine atoms at the 3- and 5-positions of the 1,2,4-triazole ring enables sequential, chemoselective functionalization via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr) [1]. This is a structural feature shared with other 3,5-dibromo-1,2,4-triazole derivatives, but the N1-(3-phenoxypropyl) substituent in the target compound provides a distinct steric and electronic environment that can modulate the relative reactivity of the two C–Br bonds. In contrast, monobrominated triazoles (e.g., 3-bromo-1,2,4-triazole) offer only a single reactive site, while non-halogenated triazoles require pre-functionalization before further elaboration. The crystal structures of related dibromo-triazoles confirm the geometric disposition of bromine atoms that enables this sequential reactivity [1]. The target compound thus serves as a bifunctional electrophilic building block, with the phenoxypropyl group providing additional synthetic handles (ether oxygen for hydrogen bonding or metal coordination) not available in simple alkyl-substituted analogs .

Synthetic intermediate Chemoselective functionalization Cross-coupling

Phenoxypropyl Side Chain in Triazoles Is Associated with Antifungal CYP51 Inhibition — Class-Level SAR Inference for Lead Optimization

A peer-reviewed SAR study by Wang et al. (2012) on triazole derivatives containing N-substituted phenoxypropylamino side chains demonstrated that compounds in this series exhibit in vitro antifungal activity against Candida albicans, with MIC₈₀ values for the most potent compounds (e.g., 9a and 10a) reported as superior to fluconazole [1]. The study established that N-substitution patterns significantly influence antifungal potency, with sterically large N-substituents generally disfavored [1]. While the target compound (3,5-dibromo-1-(3-phenoxypropyl)-1H-1,2,4-triazole) was not directly tested in this study, it shares the phenoxypropyl motif and the 1,2,4-triazole core that are critical for CYP51 binding. However, a critical distinction exists: the Wang et al. compounds contain a phenoxypropylamino side chain attached via a chiral alcohol linker, whereas the target compound has the phenoxypropyl group directly N1-attached to the triazole ring, which would alter the pharmacophore geometry. Importantly, no published MIC data exist for the target compound itself against any fungal strain, and no CYP51 inhibition assay data have been reported. This evidence is therefore class-level only and cannot support direct claims of antifungal activity for the target compound without experimental validation.

Antifungal agents CYP51 inhibition Structure-activity relationship

Topological Polar Surface Area (TPSA): 39.9 Ų Predicts Moderate Membrane Permeability — Positioned Between Highly Polar and Entirely Lipophilic Analogs

The target compound has a computed topological polar surface area (TPSA) of 39.9 Ų [1]. This value falls below the commonly cited Veber threshold of 140 Ų for oral bioavailability and below the 90 Ų threshold often used for blood-brain barrier penetration prediction. For comparison, the parent 3,5-dibromo-1H-1,2,4-triazole has a TPSA of approximately 41.6 Ų (due to the N–H contributing to polar surface area, which is absent in the N1-substituted target) [2]. The 3,5-dibromo-1-octyl analog (no ether oxygen) would have a lower TPSA (~30 Ų, estimated). The 3,5-dibromo-1-(2-methoxyethyl) analog (CAS 1240571-11-2), with a smaller ether-containing side chain, would have a lower TPSA than the target due to fewer heavy atoms. The moderate TPSA of the target compound, combined with its relatively high XLogP3 of 4.0, places it in a physicochemical space that may be suitable for membrane passive diffusion but requires empirical validation.

Membrane permeability Drug-likeness TPSA

Best-Fit Research and Industrial Application Scenarios for 3,5-Dibromo-1-(3-phenoxypropyl)-1H-1,2,4-triazole


Dual-Electrophile Building Block for Sequential Cross-Coupling in Medicinal Chemistry Library Synthesis

The two bromine atoms at C3 and C5 enable sequential Pd-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), allowing chemists to introduce two different aryl, alkynyl, or amino substituents in a controlled manner [1]. The N1-(3-phenoxypropyl) group remains inert under standard cross-coupling conditions, providing a stable anchor during derivatization. This compound is positioned as a scaffold-diversification intermediate for generating triazole-focused compound libraries, where the phenoxypropyl side chain contributes additional lipophilicity and potential π–π stacking interactions distinct from simple alkyl-substituted dibromo-triazoles [2].

Physicochemical Probe in LogP-Dependent Biological Assays Requiring Higher Lipophilicity Than Parent Triazoles

With an XLogP3 of 4.0 versus ~1.3–2.2 for the unsubstituted parent [1], this compound may serve as a lipophilic probe in assays where membrane partitioning or hydrophobic protein binding is under investigation. Its TPSA of 39.9 Ų and zero H-bond donors make it suitable for studying passive membrane diffusion in Caco-2 or PAMPA models [2]. Researchers comparing N1-substituent effects on cellular uptake can use the 2-phenoxyethyl analog (shorter linker) and the isopropyl analog (simple alkyl) as matched comparators to isolate the contribution of chain length and terminal phenyl group.

Synthetic Intermediate in Agrochemical Lead Optimization Programs Targeting Triazole Fungicides

The 1,2,4-triazole core is a privileged scaffold in agricultural fungicide development, with numerous commercial triazole fungicides (e.g., tebuconazole, propiconazole) acting via CYP51 inhibition [1]. Although the target compound itself lacks published fungicidal data, its structural features—dibrominated triazole core, phenoxypropyl N1-substituent—align with the general pharmacophore of triazole fungicides as described in Bayer CropScience patents on phenoxy-phenyl-substituted triazole derivatives [2]. The compound could serve as a late-stage diversification intermediate for generating novel fungicide candidates, with the bromine atoms providing handles for introducing agronomically relevant substituents via cross-coupling.

Crystallography and Materials Science: Halogen-Rich Building Block for Crystal Engineering Studies

The presence of two heavy bromine atoms (exact mass 360.92 Da, monoisotopic mass 358.93 Da) makes this compound amenable to X-ray crystallographic studies, where bromine's anomalous scattering facilitates phase determination [1]. The crystal structures of related dibromo-triazoles have been solved, revealing intermolecular hydrogen bonding patterns and halogen-bonding interactions [2]. The phenoxypropyl chain introduces conformational flexibility that may lead to polymorphic behavior, making this compound a candidate for crystal engineering investigations into the interplay between halogen bonding and conformational degrees of freedom.

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